Cas no 13523-86-9 (Pindolol)

Pindolol structure
Pindolol structure
Product Name:Pindolol
CAS No:13523-86-9
MF:C14H20N2O2
MW:248.320803642273
CID:49316
PubChem ID:4828
Update Time:2025-04-18

Pindolol Chemical and Physical Properties

Names and Identifiers

    • Pindolol
    • 1-[1H-INDOL-4-YLOXY]-3-[ISOPROPYLAMINO]-2-PROPANOL
    • L-PINDOLOL
    • Pindolol,1-(1H-Indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
    • 1-(1H-Indol-4-yloxy)-3-(isopropylamino)-2-propanol
    • 1-(1H-Indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
    • lb46
    • LB-46
    • Visken
    • Vasken
    • dl-lb46
    • Decreten
    • Pinbetol
    • Pynastin
    • (+-)-lb46
    • LB 46
    • 1-(Indol-4-yloxy)-3-(isopropylamino)-2-propanol
    • 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
    • KBioGR_000958
    • PINDOLOL [WHO-DD]
    • Pindolol (USAN:USP:INN:BAN:JAN)
    • NCGC00015786-08
    • NCGC00015786-20
    • Pindololum [INN-Latin]
    • (+/-)-LB-46
    • PINDOLOL [MI]
    • HMS3262P12
    • IDI1_000837
    • (+/-)-PINDOLOL
    • FT-0673907
    • Prestwick1_000090
    • CHEBI:8214
    • MFCD00010530
    • Pindolol, European Pharmacopoeia (EP) Reference Standard
    • EINECS 244-623-8
    • 1-(1H-Indol-4-yloxy)-3-isopropylamino-propan-2-ol((-)-Pindolol)
    • MLS002548891
    • Betapindol
    • HMS3369E14
    • Tox21_110221
    • NCGC00024925-07
    • PINDOLOL (MART.)
    • Glauco-Viskin
    • NCGC00024925-06
    • Glauco-visken
    • EN300-18518413
    • BS-42390
    • 4-(3-Isopropylamino-2-hydroxypropoxy)indole
    • GTPL91
    • Pindolol (JP17/USP/INN)
    • CAS-13523-86-9
    • SR-01000000027-2
    • C07AA03
    • VISKAZIDE COMPONENT PINDOLOL
    • Carvisken (TN)
    • HMS1920H16
    • BRD-A97701745-001-05-3
    • HMS3259I07
    • SCHEMBL5219
    • PINDOLOL [ORANGE BOOK]
    • NCGC00015786-13
    • 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDOLE
    • 2-Propanol, 1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)-
    • KBio3_001693
    • Q418101
    • UNII-BJ4HF6IU1D
    • HMS3712A22
    • KBio2_004157
    • DL-4-[2-Hydroxy-3-(isopropylamino)propoxy]indole
    • PINDOLOL [EP MONOGRAPH]
    • PINDOLOL [USP-RS]
    • HMS3885N04
    • AB00052072
    • SR-01000000027-4
    • (2RS)-1-(1H-Indol-4-yloxy)-3-(1-methylethyl)aminopropan-2-ol
    • Blocklin-L (TN)
    • DL-4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)INDOLE
    • AB00052072-11
    • SPBio_001959
    • 1-((1-Methylethyl)amino)-3-(4-indolyloxy)-2-propanol
    • Blocklin L
    • BPBio1_000022
    • 2-Propanol, 1-(indol-4-yloxy)-3-(isopropylamino)-, (+-)-
    • DTXCID603476
    • 13523-86-9
    • NCGC00015786-14
    • Dl-lb-46
    • PINDOLOL [MART.]
    • 2-Propanol, 1-(indol-4-yloxy)-3-(isopropylamino)-
    • (rs)-pindolol
    • SR-01000000027-7
    • PDSP1_000772
    • KBio2_006725
    • Tox21_110221_1
    • Lopac0_000955
    • (1)-1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol
    • Blockin L
    • 1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)propan-2-ol
    • Prestwick_397
    • 1-(1H-indol-4-yloxy)-3-((propan-2-yl)amino)propan-2-ol
    • EU-0100955
    • AB00052072_12
    • D00513
    • 1-(1H-Indol-4-yloxy)-3-isopropylamino-propan-2-ol(pindolol)
    • Calvisken
    • NCGC00015786-07
    • DivK1c_000837
    • SBI-0050929.P004
    • 1-(1H-Indol-4-yloxy)-3-)(1-methylethyl)amino)-2-propanol
    • Oprea1_770884
    • AB00052072_13
    • LP00955
    • PDSP1_000771
    • PINDOLOL [HSDB]
    • CHEMBL500
    • HMS3267K17
    • NCGC00015786-16
    • CCRIS 9215
    • KBioSS_001589
    • HMS3742C07
    • (-)-Pindolol; (S)-(-)-Pindolol; S-Pindolol
    • Pindololum
    • DL-Pindolol
    • Prinodolol
    • 1-(1H-indol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
    • PINDOLOL [USP MONOGRAPH]
    • PDSP2_000759
    • PINDOLOL COMPONENT OF VISKAZIDE
    • PDSP2_000760
    • BDBM50019443
    • NCGC00024925-04
    • DB00960
    • NCGC00024925-05
    • Pindolol, United States Pharmacopeia (USP) Reference Standard
    • CCG-39223
    • NCGC00015786-06
    • PINDOLOL (USP-RS)
    • HMS2089I21
    • PINDOLOL [USAN]
    • PINDOLOL (USP MONOGRAPH)
    • SMR000059120
    • Pindolol, >=98% (TLC), powder
    • BSPBio_000020
    • NCGC00024925-03
    • Pindololum (INN-Latin)
    • HMS1568A22
    • NCGC00015786-10
    • Pectobloc
    • C90604
    • DTXSID8023476
    • MLS000069496
    • BRN 1536506
    • BRD-A97701745-001-09-5
    • NSC-757276
    • HSDB 6539
    • NSC757276
    • AKOS015969756
    • N-(2-HYDROXY-3-(1H-INDOL-4-YLOXY)PROPYL)-N-ISOPROPYLAMINE
    • PINDOLOL,(-)
    • P 0778
    • SPECTRUM1500488
    • Carvisken
    • 2-Propanol, 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-
    • SPBio_001289
    • CS-4473
    • Pharmakon1600-01500488
    • 4-(3-(Isopropylamino)-2-hydroxypropoxy)indole
    • SW196641-3
    • HMS502J19
    • (.+/-.)-Pindolol
    • SDCCGSBI-0050929.P005
    • 1-((1H-indol-4-yl)oxy)-3-(isopropylamino)propan-2-ol
    • P-6820
    • PINDOLOL (EP MONOGRAPH)
    • NCGC00261640-01
    • 1-(1H-Indol-4-yloxy)-3-((1-methylethyl)amino)-2-propanol
    • pindololo
    • DL-LB 46
    • Spectrum4_000479
    • Tox21_500955
    • HMS3414J03
    • Spectrum5_001266
    • HMS3678H21
    • NINDS_000837
    • Apo-pindol
    • BSPBio_002193
    • (+/-)-4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)INDOLE
    • Prestwick0_000090
    • Prestwick3_000090
    • BJ4HF6IU1D
    • Spectrum2_001285
    • HMS2095A22
    • 4-(2-Hydroxy-3-isopropylaminopropoxy)-indole
    • NS00007947
    • L000006
    • KBio2_001589
    • 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]propan-2-ol
    • NCGC00015786-11
    • (+-)-Pindolol
    • NSC 757276
    • C07445
    • 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)-propan-2-ol
    • Prindolol
    • Prestwick2_000090
    • NC00467
    • KBio1_000837
    • Blocklin
    • 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol
    • Durapindol
    • NCGC00015786-22
    • Spectrum_001109
    • Spectrum3_000547
    • HMS2091P20
    • 1-(1H-Indol-4-yloxy)-3-isopropylamino-propan-2-ol
    • EINECS 236-867-9
    • NCGC00015786-09
    • 2-Propanol, 1-(4-indolyloxy)-3-(isopropylamino)-
    • 1-(1H-Indol-4-yloxy)-3-(isopropylamino)-2-propanol #
    • SR-01000000027-5
    • PINDOLOL [VANDF]
    • HY-B0982
    • PINDOLOL [INN]
    • PINDOLOL [JAN]
    • 2-Propanol, 1-(1H-indol-4-yloxy)-3-(1-methylethyl)amino-
    • SR-01000000027
    • SB17015
    • Blocklin-L
    • 1-(4-Indolyloxy)-3-(isopropylamino)-2-propanol
    • 5-21-03-00017 (Beilstein Handbook Reference)
    • Visken (TN)
    • Pindolol [USAN:USP:INN:BAN:JAN]
    • Pindolol (JP18/USP/INN)
    • BRD-A97701745-001-16-0
    • BRD-A97701745-001-14-5
    • BRD-A97701745-001-15-2
    • DA-66729
    • HY-B0982R
    • Pindolol (Standard)
    • 236-867-9
    • MDL: MFCD00010530
    • Inchi: 1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3
    • InChI Key: JZQKKSLKJUAGIC-UHFFFAOYSA-N
    • SMILES: O(C1=CC=CC2=C1C=CN2)CC(CNC(C)C)O

Computed Properties

  • Exact Mass: 248.15200
  • Monoisotopic Mass: 248.152478
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: crystal
  • Density: 1.0606 (rough estimate)
  • Melting Point: 167-171 °C (lit.)
  • Boiling Point: 391.39°C (rough estimate)
  • Flash Point: 230.3°C
  • Refractive Index: 1.5110 (estimate)
  • Solubility: 0.1 M NaOH: 0.2 mg/mL
  • PSA: 57.28000
  • LogP: 2.29650
  • Solubility: Almost insoluble
  • Merck: 13,7525

Pindolol Security Information

  • Hazardous Material transportation number:3249
  • WGK Germany:3
  • Hazard Category Code: R22;R36/37/38
  • Safety Instruction: S26-S36
  • RTECS:UB6660000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R22; R36/37/38
  • Packing Group:III
  • Safety Term:6.1(b)
  • Packing Group:III
  • Hazard Level:6.1(b)

Pindolol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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